molecular formula C₂₁H₂₀O₁₀ B117528 Aloe-emodin-8-O-beta-D-glucopyranoside CAS No. 33037-46-6

Aloe-emodin-8-O-beta-D-glucopyranoside

Cat. No. B117528
CAS RN: 33037-46-6
M. Wt: 432.4 g/mol
InChI Key: KIZBWUUJNJEYCM-UHFFFAOYSA-N
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Description

Aloe-emodin-8-O-beta-D-glucopyranoside (EG) is a natural hydroxyanthraquinone glycoside found in some traditional medicinal plants . It has been demonstrated to have potential antitumor effects . This compound is isolated from Saussrurea lappa and is a moderate inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 of 26.6 μM .

Scientific Research Applications

Neuron Protective Properties

  • Aloe-emodin-8-O-beta-D-glucopyranoside was investigated for its neuron protective activity in vitro, utilizing cultured embryonic mouse cortical cells exposed to oxygen-glucose deprivation. However, it was found to be inactive in reducing lactate dehydrogenase release rate, indicating a lack of neuron protective activity in this context (Xiang et al., 2005).

Antioxidant Activity

  • A study evaluating the antioxidant activities of various Aloe cultivars identified aloe-emodin-8-O-beta-D-glucopyranoside as one of the compounds present in Aloe samples. This compound, along with others like aloin and catechin, showed strong relationships with antioxidant activity (Lai et al., 2016).

DNA Damage-Inducing Activities

  • Research on phenol glycosides isolated from rhubarb, including aloe-emodin-8-O-beta-D-glucopyranoside, evaluated their cytotoxic activity and ability to induce DNA damage. The study found varying degrees of cytotoxic activity against tumor and normal cell lines, suggesting potential applications in cancer research (Shi et al., 2001).

Binding Studies with G-Quadruplex Sequences

  • A study focused on the binding properties of compounds derived from Aloe vera, including aloe-emodin-8-O-beta-D-glucopyranoside, with G-quadruplex sequences. This research revealed the potent quadruplex-binding capabilities of these compounds, suggesting their potential in anticancer applications (Das & Dutta, 2021).

Influence on Glucose Transport and Glycogen Storage

  • The effects of Aloe emodin-8-O-glycoside on insulin resistance, glucose uptake, and glycogen synthesis in cell models were investigated. The study revealed that this compound enhances glucose transport and glycogen synthesis through a PI3K dependent mechanism, showing promise for diabetes research (Anand et al., 2010).

Inhibitory Effects on Cancer Cell Proliferation

  • Aloe-emodin-8-O-beta-D-glucopyranoside has been studied for its inhibitory effects on the proliferation, migration, and invasion of cancer cells. The study demonstrated that this compound could induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment (Du et al., 2021).

Safety And Hazards

While specific safety and hazard information for Aloe-emodin-8-O-beta-D-glucopyranoside wasn’t available, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

1-hydroxy-3-(hydroxymethyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZBWUUJNJEYCM-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295176
Record name Aloe-emodin 8-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloe-emodin-8-O-beta-D-glucopyranoside

CAS RN

33037-46-6
Record name Aloe-emodin 8-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33037-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloe-emodin 8-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Q Lai, H Wang, X Guo, AM Abbasi… - … Journal of Food …, 2016 - Wiley Online Library
… aloin, aloe-emodin-8-O-beta-D-glucopyranoside, catechin, … , we identified aloe-emodin-8-O-beta-D-glucopyranoside, … of aloe-emodin-8-O-beta-D-glucopyranoside among the Aloe …
Number of citations: 17 ifst.onlinelibrary.wiley.com
Y Xiuwei, G Zheming, M Chaomei… - Zhong cao yao …, 1998 - europepmc.org
… These anthraquinone compounds and aloe-emodin(XII), rhein(XIII), aloe-emodin 8-O-beta-D-glucopyranoside(XIV), chrysophanol 8-O-beta-D-(6^-O-malonyl) glucopyranoside (XV), …
Number of citations: 9 europepmc.org
L Junlin, W Aiqin, L Jiashi, H Wenyi… - Zhong cao yao= Chinese …, 2000 - europepmc.org
… (VI_a and VI_b), chrysophanol-8-O-beta-D-(6^-O-galloyl)- glucopyranoside (VII), physcion-8-O-beta-D-glucopyranoside (VIII), aloe- emodin-8-O-beta-D-glucopyranoside (IX). Among …
Number of citations: 21 europepmc.org
J Yao, Y Luo, X Liu, P Wu, Y Wang, Y Liu, H Chen… - Processes, 2022 - mdpi.com
… Aloe-Emodin-8-O-beta-D-glucopyranoside (A8G) is an analogue of emodin found in Rheum officinale, Senna alexandrina, and Saussrurea lappa [39]. A8G is a moderate inhibitor of the …
Number of citations: 1 www.mdpi.com
L Li, Y Wang, S Liu - Analytical and Bioanalytical Chemistry, 2020 - Springer
… Here the tentatively annotated as aloe-emodin-8-O-beta-d-glucopyranoside ion at RT 4.71… [M+Na] + ion of aloe-emodin-8-O-beta-d-glucopyranoside. The most intensive product ion at m…
Number of citations: 6 link.springer.com
ZB Tan, HJ Fan, YT Wu, LP Xie, YM Bi, HL Xu… - Journal of …, 2019 - Elsevier
… the quality of the RP used in this study, the following known constituents were used as quality control standards, emodin, rhein, aloe-emodin, aloe-emodin-8-O-beta-D-glucopyranoside, …
Number of citations: 13 www.sciencedirect.com
SH Mirmajidi, C Irajie, A Savardashtaki… - Journal of Molecular …, 2023 - Springer
… As shown, RapJ-aloe-emodin-8-O-beta-D glucopyranoside has higher average RMSF values in comparison with other complexes, which indicates the increase in the fluctuation of …
Number of citations: 1 link.springer.com
MA Alamri - Saudi Pharmaceutical Journal, 2023 - Elsevier
The incidence of Hepatocellular Carcinoma (HCC) in Saudi Arabia is not surprising given the relatively high prevalence of hepatitis C virus (HCV) infection. Hepatitis C is also common …
Number of citations: 3 www.sciencedirect.com
S Barman, B Phukan, PS Borah, M Puzari… - Current Drug …, 2019 - ingentaconnect.com
Background: Antibiotic resistance is a global threat and the emergence of Multi-Drug Resistant (MDR) bacteria compromises the treatment options, limiting the number of available drugs…
Number of citations: 2 www.ingentaconnect.com

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